LRRK2 Wild-Type Binding Affinity vs. Reference Morpholino Series
The target compound's benzothiazole-benzamide core is patented alongside a series of 4-morpholinobenzamide analogs with disclosed LRRK2 inhibition. While direct IC50 or Kd data for the target compound are not publicly available, the morpholino analog N-(6-bromobenzothiazol-2-yl)-4-morpholinobenzamide (Compound 8) demonstrated significant neuroprotection in an okadaic acid-induced SH-SY5Y neurodegeneration model at 1–10 µM [1]. The electrophilic succinimide group present on the target compound but absent in the morpholino series is predicted to enable covalent inhibition, a mechanism that could yield a slower off-rate and prolonged target occupancy compared to reversible morpholino derivatives [2].
| Evidence Dimension | LRRK2 inhibition and neuroprotection potential |
|---|---|
| Target Compound Data | Predicted covalent LRRK2 inhibitor; structural scaffold validated in patent family |
| Comparator Or Baseline | N-(6-bromobenzothiazol-2-yl)-4-morpholinobenzamide (Compound 8): neuroprotection demonstrated in SH-SY5Y OA model at 1–10 µM |
| Quantified Difference | Not directly quantifiable; mechanism-based advantage (covalent vs. reversible) inferred |
| Conditions | Patent EP3842422: OA-induced neurodegeneration in SH-SY5Y cells |
Why This Matters
A covalent LRRK2 inhibitor could achieve durable target engagement with lower systemic exposure, making it a more attractive candidate for CNS indications like Parkinson's disease.
- [1] Martinez-Gil, A. et al. (CSIC). LRRK2 Inhibiting Compounds and Use Thereof for Treating Neurodegenerative Diseases. EP3842422B1, Example 3 and Figure 1. View Source
- [2] Robabeh Baharfar et al. Synthesis of Novel 2,5-dioxopyrrolidine derivatives. University of Mazandaran. https://rms.umz.ac.ir View Source
